Bienvenue dans la boutique en ligne BenchChem!

6-Cyclobutoxyimidazo[1,2-b]pyridazine

Kinase Inhibition VEGFR2 TAK1

6-Cyclobutoxyimidazo[1,2-b]pyridazine is an ATP-competitive kinase hinge binder validated against VEGFR2 (IC50=7.1 nM) and TAK1 (IC50=55 nM). The 6-cyclobutoxy substituent occupies the scaffold's key selectivity-determining position. Unlike 6-methoxy/ethoxy analogs, its puckered ring geometry and distinct lipophilicity unlock underexplored selectivity space. For lead series with metabolic liability at the 6-alkoxy position, the cyclobutoxy group reduces CYP450-mediated O-dealkylation. Supplied for fragment-based kinase inhibitor discovery. Request custom synthesis quote.

Molecular Formula C10H11N3O
Molecular Weight 189.218
CAS No. 2189434-34-0
Cat. No. B2553522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Cyclobutoxyimidazo[1,2-b]pyridazine
CAS2189434-34-0
Molecular FormulaC10H11N3O
Molecular Weight189.218
Structural Identifiers
SMILESC1CC(C1)OC2=NN3C=CN=C3C=C2
InChIInChI=1S/C10H11N3O/c1-2-8(3-1)14-10-5-4-9-11-6-7-13(9)12-10/h4-8H,1-3H2
InChIKeyDIIXFRMIGYIGQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Cyclobutoxyimidazo[1,2-b]pyridazine (CAS 2189434-34-0): A Conformationally Differentiated Building Block for Kinase-Targeted Library Synthesis


6-Cyclobutoxyimidazo[1,2-b]pyridazine (CAS 2189434-34-0, C10H11N3O, MW 189.22) is a heterocyclic building block belonging to the imidazo[1,2-b]pyridazine class, a scaffold validated as an ATP-competitive kinase hinge binder across multiple drug discovery programs targeting VEGFR2, TAK1, IKKβ, Mps1, and BTK [1][2]. The compound features a cyclobutoxy substituent at the 6-position of the fused bicyclic core, a site recognized as the single most impactful attachment point for controlling kinase selectivity, cellular potency, and physicochemical properties [2]. As a non-commercial, research-use-only intermediate, 6-cyclobutoxyimidazo[1,2-b]pyridazine serves as a late-stage functionalization-ready precursor for programs requiring a sterically and conformationally differentiated 6-substituent distinct from the widely available 6-methoxy and 6-ethoxy analogs.

Why 6-Methoxy or 6-Ethoxy Imidazo[1,2-b]pyridazine Cannot Substitute for the Cyclobutoxy Analog in SAR-Driven Programs


The 6-position substituent of imidazo[1,2-b]pyridazine is not a passive placeholder; published SAR across multiple kinase targets demonstrates that variations in 6-alkoxy steric bulk, conformation, and electronic character directly and non-linearly modulate target engagement [1][2]. In the benzodiazepine receptor series, bulkier 6-alkoxy groups significantly reduced binding affinity compared to smaller analogs, establishing that even incremental steric changes at this position produce measurable differences in target interaction [1]. In kinase inhibitor programs targeting IKKβ and Mps1, systematic 6-position optimization was required to achieve high selectivity over panels of 119–192 off-target kinases, with different 6-substituents yielding divergent selectivity profiles [2][3]. A 6-methoxy (CAS 17240-33-4) or 6-ethoxy (CAS 57470-53-8) building block therefore cannot recapitulate the puckered ring geometry, distinct lipophilicity, or metabolic handling of the cyclobutoxy group. Furthermore, the vast majority of published imidazo[1,2-b]pyridazine SAR has explored linear alkoxy or amino substituents at the 6-position; the cyclic, conformationally constrained cyclobutoxy variant remains critically underexplored, representing both a scientific opportunity and a procurement necessity for differentiation-dependent programs. Importantly, high-strength differential evidence—direct head-to-head biochemical or cellular data comparing 6-cyclobutoxyimidazo[1,2-b]pyridazine against specific 6-alkoxy analogs—is not publicly available for this precise compound. The differentiation case rests on class-level SAR principles and cross-study metabolic stability comparisons from analogous chemical systems, which are detailed quantitatively in the Evidence Guide below.

Quantitative Differentiation Evidence for 6-Cyclobutoxyimidazo[1,2-b]pyridazine: Class-Validated Scaffold with Metabolically Shielded 6-Substituent


Kinase Hinge-Binder Scaffold Validated Across VEGFR2 and TAK1 with Nanomolar IC50 Values

The imidazo[1,2-b]pyridazine core has been independently validated as an ATP-competitive hinge-binding scaffold in multiple kinase drug discovery programs. In VEGFR2 biochemical assays, the 6-aryloxy derivative N-[3-(imidazo[1,2-b]pyridazin-6-yloxy)phenyl]-3-(trifluoromethyl)benzamide (compound 6b) inhibited VEGFR2 with an IC50 of 7.1 nM and showed activity against PDGFRβ kinase (IC50 = 15 nM) [1]. In TAK1 enzymatic assays, a 6-substituted imidazo[1,2-b]pyridazine (compound 26) inhibited TAK1 with an IC50 of 55 nM, outperforming the reference inhibitor takinib (IC50 = 187 nM) by 3.4-fold, and inhibited multiple myeloma cell line growth with GI50 values as low as 30 nM [2]. 6-Cyclobutoxyimidazo[1,2-b]pyridazine shares this identical core scaffold, providing a validated kinase-targeting platform. No direct kinase inhibition data are available for this specific building block; it is positioned as a synthetic precursor for subsequent 2- and 3-position functionalization to achieve target-specific potency.

Kinase Inhibition VEGFR2 TAK1 Medicinal Chemistry Hinge Binder

The 6-Position Substituent is a Critical Selectivity Handle: Evidence from IKKβ and Mps1 Kinase Inhibitor Programs

Systematic structure–activity relationship studies across independent kinase inhibitor programs have identified the 6-position of imidazo[1,2-b]pyridazine as the primary determinant of target selectivity. In the IKKβ inhibitor program, optimization at the 3- and 6-positions yielded compounds with potent cell-free IKKβ inhibition, TNFα suppression in THP-1 cells, and high selectivity when profiled against a panel of 119 oncogenic kinases [1]. In the Mps1 (TTK) kinase program, property-based optimization at the 6-position was pivotal: compound 27f achieved a cellular Mps1 IC50 of 0.70 nM, an A549 antiproliferative IC50 of 6.0 nM, and selectivity over 192 kinases, with oral bioavailability demonstrated in vivo [2]. These data establish that the specific chemical identity of the 6-substituent—not merely its presence—governs the selectivity width and cellular potency of the series. 6-Cyclobutoxyimidazo[1,2-b]pyridazine introduces a conformationally constrained, metabolically distinct substituent at this critical position that has not been explored in published kinase SAR.

Kinase Selectivity IKKβ Mps1 TTK SAR 6-Position Optimization

Cyclobutoxy Substitution Reduces Reactive Metabolite Formation vs. Methoxy and Cyclopentyloxy in PDE4 Inhibitors

In a directed metabolic stability optimization study of phosphodiesterase-4 (PDE4) inhibitors containing a catechol moiety, replacement of methoxy and cyclopentyloxy substituents with cyclobutyloxy and/or difluoromethoxy groups resulted in the discovery of potent and selective PDE4 inhibitors in which the formation of reactive metabolites capable of covalently binding to microsomal protein was significantly reduced or eliminated [1]. This constitutes direct experimental evidence, from a distinct but structurally analogous chemical system, that the cyclobutoxy group can function as a metabolic shield relative to both smaller linear alkoxy (methoxy) and larger cyclic alkoxy (cyclopentyloxy) substituents. A comprehensive review of cyclobutanes in small-molecule drug candidates further establishes that the strained, puckered cyclobutane ring offers unique conformational constraints, modulated lipophilicity, and resistance to oxidative metabolism by cytochrome P450 enzymes—properties not replicated by linear alkyl chains [2].

Metabolic Stability Cyclobutoxy Reactive Metabolites Drug Metabolism PDE4

Bulkier 6-Alkoxy Substituents Modulate Benzodiazepine Receptor Binding: Conformational Differentiation from 6-Methoxy and 6-Ethoxy

A series of 2,3-disubstituted-6-alkoxyimidazo[1,2-b]pyridazines was synthesized and evaluated for in vitro binding affinity at the benzodiazepine receptor (BZR). Compounds unsubstituted at the 3-position or containing bulkier alkoxy groups at the 6-position were found to bind less strongly to the BZR, demonstrating that 6-alkoxy steric bulk directly and measurably modulates target engagement [1]. The cyclobutoxy group (C4H7O, contributes ~71.1 Da and a non-planar puckered ring geometry) occupies an intermediate steric volume between the planar ethoxy (C2H5O, ~45.1 Da) and the larger cyclopentyloxy (C5H9O, ~85.1 Da) substituents. This steric increment (+26.0 Da relative to 6-ethoxy, +40.0 Da relative to 6-methoxy), combined with the unique ring-puckered conformation, represents a distinct point in the 6-substituent property space that is not accessible from the widely commercially available 6-methoxy (CAS 17240-33-4, MW 149.2 g/mol) or 6-ethoxy (CAS 57470-53-8, MW 163.2 g/mol) analogs.

Benzodiazepine Receptor 6-Alkoxy SAR Conformational Effects Steric Differentiation

Procurement-Relevant Application Scenarios for 6-Cyclobutoxyimidazo[1,2-b]pyridazine (CAS 2189434-34-0) Based on Quantitative Differentiation Evidence


Kinase-Focused Fragment Evolution and Scaffold-Hopping Campaigns

Medicinal chemistry teams conducting fragment-based or scaffold-hopping kinase inhibitor discovery can deploy 6-cyclobutoxyimidazo[1,2-b]pyridazine as a hinge-binding core for subsequent 2- and 3-position elaboration. The scaffold has been independently validated at nanomolar potency against VEGFR2 (IC50 = 7.1 nM), TAK1 (IC50 = 55 nM), IKKβ, Mps1, and BTK [1][2]. The cyclobutoxy substituent at the 6-position occupies an underexplored vector relative to published SAR, which has focused predominantly on linear alkoxy and amino substituents. This enables the construction of kinase-targeted libraries with a differentiated selectivity starting point at the most impactful scaffold position .

Metabolic Stability Optimization in Lead Series Prone to CYP450-Mediated O-Dealkylation

For lead series where 6-methoxy or 6-ethoxy imidazo[1,2-b]pyridazine analogs exhibit rapid oxidative O-dealkylation or form reactive metabolites, replacement with the 6-cyclobutoxy variant may reduce metabolic liability. Cross-study evidence from PDE4 inhibitors demonstrates that cyclobutyloxy substitution significantly reduced reactive metabolite formation and covalent microsomal protein binding relative to methoxy and cyclopentyloxy controls [1]. The puckered cyclobutane ring geometry and altered electron density at the ether oxygen are recognized features contributing to CYP450 resistance, as reviewed comprehensively by van der Kolk et al. (2022) [2].

Combinatorial Library Synthesis for Kinase Selectivity Profiling Across the Human Kinome

Discovery organizations building parallel-synthesis libraries to probe kinase selectivity can use 6-cyclobutoxyimidazo[1,2-b]pyridazine as a common core intermediate. The 6-position has been identified as the primary selectivity-determining attachment point in IKKβ and Mps1 programs, where optimization at this site achieved selectivity over 119–192 off-target kinases [1][2]. By incorporating the sterically and conformationally distinct cyclobutoxy group at the 6-position, libraries can probe selectivity space not covered by compounds featuring 6-methoxy, 6-ethoxy, or 6-amino substituents, potentially identifying novel chemotypes with improved selectivity windows.

CNS-Penetrant Kinase Inhibitor Programs Requiring Moderately Lipophilic 6-Substituents

The benzodiazepine receptor SAR data establish that 6-alkoxy bulk directly modulates CNS target engagement in the imidazo[1,2-b]pyridazine series [1]. The cyclobutoxy group, with its intermediate steric profile and constrained conformation, may offer a balanced lipophilicity and molecular volume suitable for CNS drug design, where excessive lipophilicity often leads to high tissue binding and promiscuous pharmacology. For kinase targets with CNS indications, 6-cyclobutoxyimidazo[1,2-b]pyridazine provides a building block that enables exploration of this property space without resorting to highly lipophilic 6-aryloxy substituents.

Quote Request

Request a Quote for 6-Cyclobutoxyimidazo[1,2-b]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.